2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine
CAS No.:
Cat. No.: VC17672716
Molecular Formula: C8H8ClN3S
Molecular Weight: 213.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8ClN3S |
|---|---|
| Molecular Weight | 213.69 g/mol |
| IUPAC Name | 2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C8H8ClN3S/c1-2-10-6-5-3-4-13-7(5)12-8(9)11-6/h3-4H,2H2,1H3,(H,10,11,12) |
| Standard InChI Key | ZNICPOOOQXYYGC-UHFFFAOYSA-N |
| Canonical SMILES | CCNC1=C2C=CSC2=NC(=N1)Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Effects
The thieno[2,3-d]pyrimidine system consists of a thiophene ring fused to a pyrimidine moiety at the 2,3-positions. In 2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine, the chlorine atom at position 2 and the ethylamino group at position 4 introduce distinct electronic and steric effects. The chlorine atom enhances electrophilicity at adjacent positions, facilitating nucleophilic substitution reactions, while the ethylamine group contributes to hydrogen-bonding potential and solubility modulation .
Table 1: Key Molecular Descriptors
| Property | Value | Source Analogy |
|---|---|---|
| Molecular formula | C₈H₉ClN₃S | Derived from |
| Molecular weight | 214.69 g/mol | Calculated from |
| Log P (octanol-water) | ~2.9 | Estimated via |
| Topological polar surface area | 54.02 Ų | Based on |
The calculated Log P value suggests moderate lipophilicity, aligning with the behavior of similar thienopyrimidines used in central nervous system-targeting therapies . The polar surface area indicates potential for blood-brain barrier penetration, a feature observed in related kinase inhibitors .
Synthetic Methodologies
Nucleophilic Aromatic Substitution
The most feasible route involves sequential substitutions on 2,4-dichlorothieno[2,3-d]pyrimidine (CAS 18740-39-1), a commercially available precursor . Initial amination at position 4 with ethylamine proceeds under mild conditions:
This mirrors the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, where ethane-1,2-diamine displaced chlorine at position 4 under microwave-assisted conditions . Reaction optimization typically requires:
-
Polar aprotic solvents (1,4-dioxane or DMF)
-
Tertiary amine bases (e.g., DIEA) to scavenge HCl
Table 2: Comparative Reaction Yields
| Precursor | Amine | Yield (%) | Conditions |
|---|---|---|---|
| 2,4-Dichlorothieno[2,3-d]pyrimidine | Ethylamine | 64–80* | 80°C, 3h, DIPEA |
| 2,4-Dichlorothieno[3,2-d]pyrimidine | Phenoxyethylamine | 80 | 80°C, 3h |
*Theoretical yield based on analogous reactions .
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
While experimental data specific to 2-chloro-N-ethylthieno[2,3-d]pyrimidin-4-amine remains unpublished, its dichloro precursor exhibits moderate aqueous solubility (0.0253 mg/mL) . The ethylamine substituent likely improves solubility in polar organic solvents compared to halogenated analogs. Stability studies on similar compounds indicate susceptibility to hydrolysis at extreme pH levels, necessitating storage under inert atmospheres .
ADMET Predictions
Computational models suggest:
-
High gastrointestinal absorption (Caco-2 permeability >1 × 10⁻⁶ cm/s)
-
Blood-brain barrier penetration (Log BB >0.3)
These properties align with the scaffold’s application in CNS-active agents, though empirical validation remains pending .
Comparative Analysis with Thienopyrimidine Isomers
Thieno[3,2-d] vs. [2,3-d] Isomerism
Positional isomerism significantly impacts biological activity:
-
Thieno[3,2-d] derivatives preferentially target PI3K/mTOR pathways (e.g., pictilisib)
-
Thieno[2,3-d] analogs show enhanced MCL-1 affinity due to altered dipole moments
The 2-chloro-N-ethyl substitution pattern may confer selectivity toward parasitic vs. human kinases, reducing off-target effects .
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Systematic modifications could optimize:
-
Position 2: Bromine or trifluoromethyl groups to enhance binding entropy
-
Position 4: Bulkier alkylamines to modulate CNS penetration
-
Core hybridization: Furo[2,3-d]pyrimidine analogs for improved metabolic stability
In Vivo Efficacy Models
Priority areas include:
-
Pharmacodynamic profiling in helminth-infected rodents
-
Toxicity screening against human hepatocyte lines
-
Bioavailability enhancement via prodrug strategies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume